(Z)-2-((2-(3-(Diethylamino)prop-1-en-1-yl)phenyl)sulfonamido)-5,6,7,8-tetrahydronaphthalene-1-carboxylic acid
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Overview
Description
(Z)-2-((2-(3-(Diethylamino)prop-1-en-1-yl)phenyl)sulfonamido)-5,6,7,8-tetrahydronaphthalene-1-carboxylic acid is a complex organic compound with a unique structure that combines a sulfonamide group, a diethylamino group, and a tetrahydronaphthalene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-2-((2-(3-(Diethylamino)prop-1-en-1-yl)phenyl)sulfonamido)-5,6,7,8-tetrahydronaphthalene-1-carboxylic acid typically involves multiple steps. One common approach is to start with the preparation of the intermediate compounds, which are then combined under specific conditions to form the final product. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure the desired stereochemistry and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
(Z)-2-((2-(3-(Diethylamino)prop-1-en-1-yl)phenyl)sulfonamido)-5,6,7,8-tetrahydronaphthalene-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The sulfonamide and diethylamino groups can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives with different functional groups.
Scientific Research Applications
Chemistry
In chemistry, (Z)-2-((2-(3-(Diethylamino)prop-1-en-1-yl)phenyl)sulfonamido)-5,6,7,8-tetrahydronaphthalene-1-carboxylic acid is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound can be used to study the interactions between small molecules and biological targets. Its ability to undergo various chemical reactions makes it a versatile tool for probing biological systems.
Medicine
In medicine, this compound may have potential as a therapeutic agent. Its structure suggests it could interact with specific biological targets, making it a candidate for drug development.
Industry
In industry, this compound can be used in the development of new materials with unique properties. Its ability to undergo various chemical reactions allows for the creation of materials with tailored characteristics.
Mechanism of Action
The mechanism of action of (Z)-2-((2-(3-(Diethylamino)prop-1-en-1-yl)phenyl)sulfonamido)-5,6,7,8-tetrahydronaphthalene-1-carboxylic acid involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with biological molecules, while the diethylamino group can participate in electrostatic interactions. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to the compound’s biological effects.
Comparison with Similar Compounds
Similar Compounds
- (Z)-2-((2-(3-(Dimethylamino)prop-1-en-1-yl)phenyl)sulfonamido)-5,6,7,8-tetrahydronaphthalene-1-carboxylic acid
- (Z)-2-((2-(3-(Diethylamino)prop-1-en-1-yl)phenyl)sulfonamido)-5,6,7,8-tetrahydronaphthalene-1-carboxylic acid methyl ester
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and stereochemistry. This unique structure allows it to interact with biological targets in ways that similar compounds may not, making it a valuable tool for scientific research and potential therapeutic applications.
Properties
Molecular Formula |
C24H30N2O4S |
---|---|
Molecular Weight |
442.6 g/mol |
IUPAC Name |
2-[[2-[(Z)-3-(diethylamino)prop-1-enyl]phenyl]sulfonylamino]-5,6,7,8-tetrahydronaphthalene-1-carboxylic acid |
InChI |
InChI=1S/C24H30N2O4S/c1-3-26(4-2)17-9-12-19-11-6-8-14-22(19)31(29,30)25-21-16-15-18-10-5-7-13-20(18)23(21)24(27)28/h6,8-9,11-12,14-16,25H,3-5,7,10,13,17H2,1-2H3,(H,27,28)/b12-9- |
InChI Key |
GKLFXULRKHHGON-XFXZXTDPSA-N |
Isomeric SMILES |
CCN(CC)C/C=C\C1=CC=CC=C1S(=O)(=O)NC2=C(C3=C(CCCC3)C=C2)C(=O)O |
Canonical SMILES |
CCN(CC)CC=CC1=CC=CC=C1S(=O)(=O)NC2=C(C3=C(CCCC3)C=C2)C(=O)O |
Origin of Product |
United States |
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